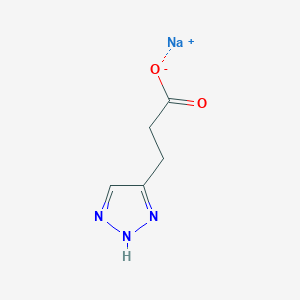

Sodium;3-(2H-triazol-4-yl)propanoate

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;3-(2H-triazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Na/c9-5(10)2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,9,10)(H,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJERIANPWLUBGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Triazole Heterocycles in Organic Chemistry

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, with the chemical formula C₂H₃N₃. gyanvihar.org They exist as two primary isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles, which are fundamental building blocks in both organic and medicinal chemistry. ijpsjournal.com The term "triazole" was first used by Bladin in 1885 to describe this aromatic ring structure. gyanvihar.org

The triazole ring is a prominent feature in many pharmaceuticals and naturally occurring compounds. eurekaselect.com This is attributed to its unique structural and electronic properties. The presence of three nitrogen atoms makes the ring system relatively stable and capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition in biological systems. Furthermore, the triazole moiety is considered a bioisostere for other functional groups, allowing for the modification of a molecule's physicochemical properties while retaining its biological activity. gyanvihar.org

In synthetic organic chemistry, triazoles, particularly 1,2,3-triazoles, are often utilized as robust linkers to connect diverse and complex molecular architectures. researchgate.net Their formation through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regioselective, making them ideal for applications in drug discovery, materials science, and bioconjugation. researchgate.netresearchgate.net

Chemical Significance of Propanoate Functionality in Molecular Design

The propanoate (or propionate) functional group is the conjugate base of propanoic acid (CH₃CH₂COOH), a three-carbon carboxylic acid. creative-proteomics.comwikipedia.org Propanoates and their corresponding acids play a vital role in various biochemical and industrial processes. creative-proteomics.com In molecular design, the incorporation of a propanoate moiety can significantly influence a compound's properties.

The carboxylate group of the propanoate is ionizable, which can enhance the water solubility of a molecule, a critical factor for the bioavailability of pharmaceutical compounds. ontosight.ai The ethyl group attached to the carboxylate provides a degree of lipophilicity, allowing for a balance between water and lipid solubility. This simple yet functional structure allows for straightforward modifications and binding in a variety of biochemical reactions. creative-proteomics.com

Propanoates are also recognized for their role in metabolic pathways. mtoz-biolabs.com For instance, propionyl-CoA is a key intermediate in the metabolism of several amino acids and fatty acids. creative-proteomics.commtoz-biolabs.com This inherent biological relevance makes the propanoate group an attractive component in the design of new therapeutic agents. Furthermore, salts and esters of propanoic acid are widely used as preservatives in food and animal feed due to their antimicrobial properties. creative-proteomics.comwikipedia.org

Nomenclature and Isomerism of Triazolylpropanoate Derivatives

The nomenclature of triazolylpropanoate derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention specifies the position of attachment of the propanoate group to the triazole ring and the isomeric form of the triazole itself. For example, in "3-(1H-1,2,4-triazol-1-yl)propanoic acid," the "1H" indicates that the hydrogen is on the first nitrogen of the 1,2,4-triazole (B32235) ring, and the "1-yl" specifies that the propanoate group is attached to this same nitrogen atom. nih.gov

Isomerism is a key feature of triazolylpropanoate derivatives, arising from both the triazole ring and the potential for stereocenters in the propanoate chain.

Triazole Isomerism:

1,2,3-Triazole vs. 1,2,4-Triazole: The arrangement of the three nitrogen atoms in the five-membered ring leads to these two constitutional isomers, each with distinct chemical properties.

Positional Isomerism: The propanoate group can be attached to different atoms on the triazole ring, leading to various positional isomers. For instance, with a 1,2,4-triazole ring, the substituent can be at the N1, N4, or C3/C5 positions.

Propanoate Chain Isomerism:

Stereoisomerism: If the propanoate chain is substituted, it can contain chiral centers, leading to the possibility of enantiomers and diastereomers.

The specific compound, Sodium;3-(2H-triazol-4-yl)propanoate, indicates a sodium salt where the propanoate group is attached to the 4th position of a 2H-triazole ring. The "2H" signifies that a hydrogen atom is located on the second nitrogen atom of the triazole ring.

Below is a table summarizing some properties of a related isomer, 3-(1H-1,2,4-triazol-1-yl)propanoic acid:

| Property | Value |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 3-(1,2,4-triazol-1-yl)propanoic acid |

| CAS Number | 76686-84-5 |

Data sourced from PubChem CID 565945. nih.gov

Historical Context and Evolution of Synthetic Strategies for Triazole Propanoates

Strategies for Constructing the Triazole Ring with Propanoate Integration

The core challenge in synthesizing triazole-propanoate compounds lies in the efficient and controlled formation of the heterocyclic ring while incorporating the propanoate side chain. The choice of synthetic strategy is often dictated by the desired triazole isomer (1,2,3- or 1,2,4-) and the availability of starting materials.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Propanoate Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. wikipedia.orgnih.gov The process is known for its high yields, mild reaction conditions, and exceptional regioselectivity, making it a favored approach for the synthesis of complex molecules, including those with propanoate moieties. nih.govresearchgate.net

The CuAAC reaction exclusively yields the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring. wikipedia.orgnih.gov This high degree of regioselectivity is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org The copper(I) catalyst orchestrates the reaction pathway to favor the formation of the 1,4-isomer, which is crucial for the controlled synthesis of specific triazole-propanoate derivatives. wikipedia.orgnih.gov The reaction's robustness allows for a wide range of functional groups to be present in both the azide and alkyne precursors, accommodating the propanoate group without interference. researchgate.netorganic-chemistry.org

Sodium azide is a common and readily available source of the azide functionality for the CuAAC reaction. It can be used to introduce the azide group onto a propanoate-containing backbone prior to the cycloaddition step. For instance, an alkyl halide with a propanoate group can undergo nucleophilic substitution with sodium azide to generate the required azide precursor. This in-situ or sequential formation of the organic azide from sodium azide is a practical approach in the synthesis of triazole-propanoates.

The synthesis of 1,2,3-triazole-propanoate derivatives via CuAAC relies on the careful design of the alkyne and azide precursors. Either the alkyne or the azide component can carry the propanoate moiety.

A general procedure for such a synthesis involves dissolving the alkyne and the azide-propanoate precursor in a suitable solvent system, often a mixture of water and an organic solvent like tert-butyl alcohol. scielo.br A copper(II) sulfate (B86663) solution and a reducing agent, such as sodium ascorbate, are then added to generate the active copper(I) catalyst in situ. scielo.br The reaction is typically stirred at room temperature until completion. scielo.br

Below is an interactive data table summarizing representative alkyne and azide precursors that can be utilized in the CuAAC synthesis of triazole-propanoate derivatives.

| Alkyne Precursor | Azide Precursor with Propanoate Moiety | Resulting Triazole-Propanoate Structure |

| Phenylacetylene | Ethyl 3-azidopropanoate | Ethyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoate |

| Propargyl alcohol | Methyl 3-azidopropanoate | Methyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propanoate |

| Ethynyltrimethylsilane | Sodium;3-azidopropanoate | Sodium;3-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)propanoate |

Organocatalytic 1,3-Dipolar Cycloaddition Approaches for Triazole-Propanoate Architectures

In addition to metal-catalyzed methods, organocatalytic 1,3-dipolar cycloadditions have emerged as a powerful strategy for the synthesis of triazoles, offering a metal-free alternative. scispace.comthieme-connect.com These reactions utilize small organic molecules as catalysts to promote the cycloaddition between an azide and a suitable dipolarophile. While the direct synthesis of triazole-propanoates using this method is less commonly reported than CuAAC, the principles of organocatalysis can be applied to activate precursors containing the propanoate functionality. For instance, the reaction can be mediated by organocatalysts like proline or its derivatives, which can activate carbonyl compounds to form enamines in situ, which then act as the dipolarophile. thieme-connect.com

A potential synthetic route could involve the reaction of an azide with a β-keto ester that includes a propanoate chain. The organocatalyst would facilitate the formation of an enamine intermediate from the β-keto ester, which would then undergo a [3+2] cycloaddition with the azide. Subsequent elimination would lead to the aromatic triazole ring. This approach offers the potential for asymmetric synthesis, enabling the creation of chiral triazole-propanoate derivatives. thieme-connect.com

Synthesis of 1,2,4-Triazole-Propanoate Derivatives

The synthesis of 1,2,4-triazole-propanoate derivatives requires different strategies from those used for the 1,2,3-isomers. A prominent method involves the reaction of amidrazones with carboxylic acid derivatives or their equivalents. nih.gov

A specific and effective method for synthesizing 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acids involves the reaction of amidrazones with succinic anhydride. nih.gov In this procedure, the amidrazone, which contains the N-C-N fragment necessary for the 1,2,4-triazole (B32235) ring, undergoes condensation and cyclization with succinic anhydride, which serves as the source of the propanoic acid side chain. nih.gov

The reaction can be carried out under various conditions, including in solvents like diethyl ether, toluene (B28343), or chloroform, with heating. nih.gov The choice of solvent and reaction time can influence the yield of the final product. nih.gov For example, conducting the reaction in boiling toluene has been shown to provide good yields. nih.gov Following the reaction, the resulting 3-(1,2,4-triazol-3-yl)propanoic acid derivatives can be isolated and purified by crystallization. nih.gov

The following table presents data on the synthesis of various 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid derivatives via the reaction of the corresponding amidrazone with succinic anhydride. nih.gov

| Amidrazone Substituents | Yield (%) | Melting Point (°C) |

| 4,5-di(pyridin-2-yl) | 55.39 | 197–199 |

| 5-(pyridin-4-yl)-4-p-tolyl | 64.30 | 208–211 |

| 4,5-diphenyl | 76.47 | 251–254 |

This method provides a direct route to 1,2,4-triazole-propanoate derivatives with a variety of substituents on the triazole ring, demonstrating the versatility of the amidrazone-based synthetic approach. nih.gov

Cyclization Reactions Involving Hydrazides and Carboxylic Acid Derivatives for Propanoate Linkage

A fundamental approach to constructing the 1,2,4-triazole ring involves the cyclization of hydrazides or their derivatives with compounds containing a dicarbonyl or equivalent functionality. To synthesize 1,2,4-triazole derivatives bearing a propanoic acid moiety, a common strategy is the reaction of amidrazones with succinic anhydride. mdpi.com

In this method, an amidrazone, which contains the requisite N-N-C-N backbone, is treated with succinic anhydride. The reaction proceeds through an initial acylation of the terminal nitrogen of the amidrazone by the anhydride, followed by an intramolecular cyclization and dehydration to yield the 3-(1,2,4-triazol-5-yl)propanoic acid. The choice of solvent can influence the reaction yield and time; for instance, conducting the reaction in boiling toluene can be an effective alternative to using diethyl ether at room temperature. mdpi.com

Another established route is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. scispace.com Similarly, the Einhorn–Brunner reaction utilizes the condensation between hydrazines and diacylamines in the presence of a weak acid. scispace.com These methods can be adapted to produce triazole propanoates by selecting appropriate starting materials where one of the acyl groups is derived from succinic acid or a related three-carbon chain precursor. For example, reacting a substituted hydrazide with a derivative of succinic acid can lead to the formation of the desired triazole-propanoate structure. mdpi.comresearchgate.net

Table 1: Comparison of Solvents in the Synthesis of 1,2,4-Triazole Propanoic Acid Derivatives

| Method | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|

| A | Diethyl ether | Room Temperature | 55-86% | mdpi.com |

| B | Toluene | Boiling | 69-86% | mdpi.com |

Domino Annulation Reactions in 1,2,4-Triazole-Propanoate Synthesis

Domino reactions, where a sequence of transformations occurs in a single step without isolating intermediates, offer an efficient route to complex molecules. The synthesis of 1,2,4-triazole-propanoates can be achieved via a [3+2] domino annulation reaction between nitrile imines and succinimide (B58015). researchgate.net

This metal-free approach involves the in-situ generation of a nitrile imine from a hydrazonoyl chloride using a base like triethylamine. The highly reactive nitrile imine then undergoes a [3+2] cycloaddition with succinimide. This is followed by a base-mediated ring-opening of the succinimide adduct and subsequent esterification with an alcohol, which serves as both the solvent and a reactant. This sequence efficiently constructs the 1,2,4-triazole ring and the propanoate side chain in a single synthetic operation, affording products such as methyl 3-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)propanoate in high yields. researchgate.net

Reaction Scheme: [3+2] Domino Annulation

Step 1: Base-mediated formation of nitrile imine from hydrazonoyl chloride.

Step 2: [3+2] Annulation of the nitrile imine with succinimide.

Step 3: Ring-opening of the resulting bicyclic intermediate.

Step 4: Esterification with an alcohol solvent to yield the final product.

This methodology demonstrates high efficiency and a broad substrate scope under mild conditions. researchgate.net

One-Pot Synthesis Protocols for Triazole Carboxylic Acids and Esters

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and improved efficiency. Several one-pot methods have been developed for the synthesis of 1,2,4-triazole carboxylic acids and their esters. A notable example is a highly regioselective, one-pot, two-step process that combines carboxylic acids, primary amidines, and monosubstituted hydrazines. researchgate.netnih.gov This reaction typically uses a peptide coupling agent like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the initial formation of an acylamidine intermediate, which then cyclizes upon heating with a hydrazine. researchgate.netisres.org

Another approach involves the copper-catalyzed reaction of two different nitriles with hydroxylamine (B1172632) hydrochloride, which provides a direct route to 3,5-disubstituted 1,2,4-triazoles. mdpi.com By choosing one of the nitriles to contain a protected carboxyl group or a precursor, this method can be adapted for the synthesis of triazole carboxylic acids. Furthermore, one-pot procedures for synthesizing alkyl 3-aryl-2-(1H-1,2,3-triazol-1-yl)propanoates have been developed via a three-component reaction of alkyl 2-bromo-3-arylpropanoates, sodium azide, and phenylacetylene, catalyzed by copper(I) iodide. researchgate.net Although this yields a 1,2,3-triazole, the principle of a one-pot assembly of a triazole ester is clearly demonstrated.

Precursor Chemistry and Functional Group Interconversions for the Propanoate Moiety

The synthesis of the target compound also relies on the manipulation of the propanoate side chain. This includes the interconversion between the carboxylic acid and its ester form, as well as the introduction of the three-carbon chain using unsaturated precursors.

Esterification and Hydrolysis of Propanoic Acid Derivatives

Standard organic transformations are used to interconvert the carboxylic acid and ester forms of the propanoate moiety.

Esterification: The conversion of 3-(2H-triazol-4-yl)propanoic acid to its corresponding ester is typically achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the ester product. masterorganicchemistry.com

Hydrolysis: The reverse reaction, the hydrolysis of a 3-(2H-triazol-4-yl)propanoate ester to the carboxylic acid, can be performed under either acidic or basic conditions.

Acidic Hydrolysis: This is the microscopic reverse of the Fischer esterification and is achieved by heating the ester in water with a catalytic amount of a strong acid. rsc.org

Basic Hydrolysis (Saponification): This is an irreversible process involving treatment of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. scispace.com The reaction yields the carboxylate salt (e.g., sodium;3-(2H-triazol-4-yl)propanoate) directly, which is then protonated in a separate acidic workup step if the free carboxylic acid is desired.

Incorporation of Unsaturated Propanoate Precursors (e.g., Acrylates, Propargyl Derivatives)

An alternative strategy for introducing the propanoate side chain involves the reaction of the pre-formed 1,2,4-triazole ring with a three-carbon unsaturated precursor.

Acrylate (B77674) Addition: A common method is the Michael (or aza-Michael) addition of 1,2,4-triazole to an acrylate derivative, such as ethyl acrylate or acrylic acid itself. The reaction involves the nucleophilic attack of a nitrogen atom of the triazole ring onto the β-carbon of the acrylate. This reaction is often catalyzed by a base and provides a direct route to 3-(1,2,4-triazol-1-yl)propanoic acid derivatives. nih.gov This approach is particularly useful for attaching the propanoate chain to a specific nitrogen atom of the triazole ring.

Propargyl Derivatives: Propargyl groups (containing a C≡C triple bond) are versatile precursors in triazole chemistry, often used in "click" reactions (Cu-catalyzed azide-alkyne cycloaddition) to form a triazole ring. researchgate.netnih.gov In an alternative context, a pre-formed triazole can be reacted with a propargyl derivative. However, for the synthesis of a propanoate, a more direct route involves precursors like propargyl acrylate, where subsequent reactions would modify the alkyne and ester groups to achieve the final saturated propanoate structure.

Salt Formation and Derivatization Strategies for this compound

The final step in the synthesis of the target compound is the formation of the sodium salt. This is a straightforward acid-base reaction. The free carboxylic acid, 3-(2H-triazol-4-yl)propanoic acid, is treated with an equimolar amount of a suitable sodium base.

Commonly used bases for this transformation include:

Sodium hydroxide (NaOH)

Sodium carbonate (Na₂CO₃)

Sodium bicarbonate (NaHCO₃)

Sodium methoxide (B1231860) (NaOMe)

The reaction is typically carried out in a suitable solvent, such as water, methanol, or ethanol, in which both the acid and the base are soluble. The addition of the base to the carboxylic acid results in deprotonation of the acidic carboxyl group, forming the sodium carboxylate salt and a byproduct (e.g., water, carbonic acid, or methanol). The resulting salt, this compound, can then be isolated by evaporation of the solvent or by precipitation. google.comprepchem.com The formation of triazolium salts through alkylation of the triazole nitrogen atoms represents another derivatization strategy, though this leads to a different class of compounds with a positive charge on the heterocyclic ring. nih.gov

Formation of Sodium Salts from Triazole-Substituted Propanoic Acids

The conversion of a triazole-substituted propanoic acid to its corresponding sodium salt is a fundamental acid-base reaction. This process is typically straightforward, involving the deprotonation of the carboxylic acid by a suitable sodium-containing base. The general principle for the formation of 1,2,4-triazole sodium salts involves reacting the triazole with a sodium-containing reagent. google.com

A common and efficient method for this transformation is the reaction of the triazole-substituted propanoic acid with sodium hydroxide (NaOH) in a suitable solvent. google.com The use of water as a solvent can lead to the formation of a crystalline hydrate (B1144303) of the sodium salt, which can then be isolated by filtration. Subsequent heating of the crystalline hydrate can remove the water to yield the anhydrous sodium salt. google.com Other sodium-containing reagents that can be employed for the synthesis of triazole sodium salts include sodium methoxide (NaOCH₃), sodium amide (NaNH₂), and sodium hydride (NaH). google.com

The choice of base and solvent can be critical in achieving a high yield and purity of the final product. The reaction is generally monitored by pH measurement or spectroscopic techniques to ensure complete conversion to the salt.

Table 1: Reagents for the Formation of Triazole Sodium Salts

| Reagent | Solvent(s) | Typical Reaction Conditions |

|---|---|---|

| Sodium Hydroxide (NaOH) | Water, Ethanol | Room temperature to reflux |

| Sodium Methoxide (NaOCH₃) | Methanol | Room temperature |

| Sodium Amide (NaNH₂) | Liquid Ammonia | Low temperature |

Chemo-selective Derivatization of the Carboxylate Group in Triazole-Propanoates

The carboxylate group in triazole-propanoates offers a versatile handle for further molecular modifications through chemo-selective derivatization. These reactions allow for the introduction of various functional groups, leading to a diverse range of compounds with potentially altered biological activities or material properties.

One of the most common derivatizations is the conversion of the carboxylic acid to an ester. This can be achieved through Fischer esterification, reacting the triazole-propanoic acid with an alcohol in the presence of a catalytic amount of a strong acid. Alternatively, the carboxylate can be activated, for example, by conversion to an acid chloride, which then readily reacts with an alcohol to form the ester. nih.gov For instance, 1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride has been used to acylate other molecules. nih.gov

Another important derivatization is the formation of amides. This is typically accomplished by activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of an amine. This method is widely used in peptide synthesis and can be applied to triazole-propanoic acids to link them to amino acids or other amine-containing molecules.

Furthermore, the carboxylate group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation opens up another avenue for functionalization, as the resulting alcohol can undergo a variety of reactions, such as oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.

Table 2: Chemo-selective Derivatizations of Triazole-Propanoates

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃) | Primary Alcohol |

The synthesis of 1,2,3-triazole derivatives can be achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. researchgate.netmdpi.com This reaction allows for the efficient construction of the triazole ring with a wide range of substituents. researchgate.net The resulting triazole-containing molecules can then undergo further modifications at the carboxylate group as described above.

Mechanistic Pathways of Triazole Ring Formation with Propanoate Scaffolds

The synthesis of 1,2,3-triazole rings, such as the one found in this compound, is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgscielo.brnih.gov This reaction involves the [3+2] cycloaddition of an azide with an alkyne. wikipedia.orgresearchgate.net For a propanoate-substituted triazole, the synthetic strategy would involve a precursor molecule containing either an azide or an alkyne functionality attached to the propanoate scaffold.

The classic thermal Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org However, the introduction of a copper(I) catalyst (CuAAC or "click chemistry") dramatically accelerates the reaction rate and provides exclusively the 1,4-disubstituted regioisomer with high yields under mild conditions. wikipedia.orgiosrjournals.orgmdpi.com A ruthenium-catalyzed version (RuAAC) can selectively yield the 1,5-disubstituted isomer. mdpi.com

For the specific synthesis of a 4-substituted triazole propanoate, a key pathway involves the reaction of an azide-functionalized propanoate with a terminal alkyne. For instance, an alkyl 2-azido-3-arylpropanoate can react with phenylacetylene in the presence of a copper(I) catalyst to form the corresponding 1,2,3-triazole derivative. researchgate.net The general mechanism for the widely used copper-catalyzed azide-alkyne cycloaddition is proposed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.orgmdpi.com

Alternative, though less common, methods for synthesizing N-unsubstituted 1,2,3-triazoles include cycloadditions with inorganic azides or cycloadditions involving nitroalkenes. researchgate.netrsc.org

Table 1: Key Synthetic Reactions for Triazole Ring Formation

| Reaction Name | Key Reactants | Catalyst/Conditions | Regioselectivity |

| Thermal Huisgen Cycloaddition | Azide, Alkyne | Heat | Mixture of 1,4 and 1,5 isomers |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Cu(I) source (e.g., CuI) | 1,4-disubstituted |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Azide, Terminal Alkyne | Ru(II) catalyst | 1,5-disubstituted |

Electronic and Steric Influences on Triazole Nucleus Reactivity within Propanoate Structures

The reactivity of the 1,2,3-triazole ring is significantly influenced by its electronic properties. The ring is aromatic, with six delocalized π-electrons, which imparts considerable stability. nih.gov The presence of three electronegative nitrogen atoms makes the triazole ring electron-deficient, which in turn affects its susceptibility to attack by electrophiles and nucleophiles.

The propanoate substituent at the C4 position, being an alkyl chain, is generally considered an electron-donating group through an inductive effect. This can slightly increase the electron density of the triazole ring compared to an unsubstituted triazole, potentially influencing the rates and regioselectivity of substitution reactions. Steric hindrance from the propanoate chain is generally minimal at the other ring positions (C5 and the nitrogen atoms), but could play a role in reactions involving bulky reagents.

Computational studies using Density Functional Theory (DFT) can be employed to investigate reactive sites by mapping the molecular electrostatic potential energy surface and analyzing HOMO-LUMO energy gaps. nih.gov

Direct nucleophilic substitution of hydrogen on the triazole ring is uncommon due to the stability of the aromatic system. However, if a suitable leaving group (such as a halogen) is present on a carbon atom of the ring, nucleophilic aromatic substitution can occur. rsc.orgresearchgate.net For example, a halogen at the C5 position can be displaced by strong nucleophiles. rsc.org The presence of the electron-withdrawing nitrogen atoms facilitates such reactions by stabilizing the intermediate Meisenheimer-like complex. For the parent compound, this compound, which lacks a leaving group, this type of reactivity is not directly applicable but highlights the potential for reactivity in functionalized derivatives.

The 1,2,3-triazole ring exhibits both weakly acidic and weakly basic properties. wikipedia.org The N-H proton of the 2H-tautomer can be removed by a base, with a pKa of approximately 9.4 for the parent 1,2,3-triazole. wikipedia.org The sodium salt form of the compound indicates that the carboxylic acid of the propanoate moiety is deprotonated.

The nitrogen atoms of the triazole ring can also be protonated by strong acids. dnu.dp.ua Computational studies on 1,2,4-triazoles suggest that protonation is most likely to occur at the N4 position. dnu.dp.ua The basicity of the triazole ring is influenced by the electronic nature of its substituents. The electron-donating propanoate group would be expected to slightly increase the basicity of the nitrogen atoms compared to the unsubstituted triazole. The equilibrium between the neutral triazole and its protonated or deprotonated forms is crucial in solution chemistry, affecting its solubility and interaction with other molecules.

Table 2: Acid-Base Properties of the Triazole Moiety

| Property | Description | Approximate pKa (unsubstituted 1,2,3-triazole) |

| Acidity | The N-H proton can be abstracted by a base. | 9.4 |

| Basicity | Ring nitrogens can be protonated by an acid. | 1.2 |

Reactivity of the Propanoate Chain and Carboxylate Anion

The propanoate chain offers additional sites for chemical reactivity, distinct from the triazole ring. The presence of the carboxylate anion and the adjacent alpha and beta carbons allows for a range of chemical transformations.

The alpha-carbon (Cα) of a carbonyl compound is known to be a site for various reactions, often proceeding through an enol or enolate intermediate. libretexts.org While the carboxylate anion is less activating than a ketone or aldehyde, reactions at the Cα position are still possible. For example, under specific conditions, halogenation at the alpha-position can occur.

The beta-carbon (Cβ) can be involved in elimination reactions. If a suitable leaving group is present on the Cβ, elimination to form an α,β-unsaturated carboxylic acid can be induced, often under thermal or catalytic conditions. libretexts.org Furthermore, the propanoate chain can be a target for radical reactions. For instance, visible-light-induced α-trifluoromethylation of α,β-unsaturated carbonyl compounds has been reported, demonstrating the potential for functionalization at these positions under specific photochemical conditions. acs.org While the propanoate in the title compound is saturated, this highlights the potential reactivity of related unsaturated derivatives.

The metabolism of propionic acid in biological systems involves its conversion to propionyl-CoA, which then enters various metabolic pathways. wikipedia.org This biochemical transformation underscores the inherent reactivity of the propanoate structure.

Theoretical and Computational Chemistry Studies of Sodium;3 2h Triazol 4 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental tools in modern chemistry for investigating the electronic structure and properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, electronic properties, and the prediction of chemical reactivity. For a molecule like Sodium;3-(2H-triazol-4-yl)propanoate, these calculations can provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a popular choice for studying a wide range of chemical systems. DFT calculations can be employed to optimize the molecular geometry of the 3-(2H-triazol-4-yl)propanoate anion, predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in calculating various electronic properties that govern the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For the 3-(2H-triazol-4-yl)propanoate anion, the HOMO is likely to be localized on the carboxylate group and the triazole ring, while the LUMO would be distributed over the triazole ring's anti-bonding orbitals. The energies of these orbitals and their gap can be used to predict how the molecule will interact with other chemical species.

To illustrate, the following table presents FMO data from a DFT study on a related triazole derivative.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

This data is illustrative and represents findings for a different triazole-containing molecule. Specific values for this compound would require dedicated calculations.

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. DFT calculations can provide a quantitative measure of this distribution through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. This information is vital for understanding a molecule's polarity and its non-covalent interactions.

The Molecular Electrostatic Potential (MEP) is another valuable tool that maps the electrostatic potential onto the electron density surface of a molecule. The MEP provides a visual representation of the charge distribution, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). For the 3-(2H-triazol-4-yl)propanoate anion, the MEP would likely show a high negative potential around the carboxylate oxygen atoms and the nitrogen atoms of the triazole ring, highlighting these as potential sites for interaction with cations like sodium or for hydrogen bonding. researchgate.net

The table below shows an example of calculated atomic charges for a triazole derivative.

| Atom | Mulliken Charge (a.u.) |

| N1 (triazole) | -0.25 |

| N2 (triazole) | -0.15 |

| C4 (triazole) | 0.10 |

| O1 (carboxylate) | -0.65 |

| O2 (carboxylate) | -0.68 |

This data is illustrative and represents findings for a different triazole-containing molecule. Specific values for this compound would require dedicated calculations.

A significant application of DFT is the prediction of spectroscopic properties, which can be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for nuclei such as ¹H and ¹³C. Comparing these predicted chemical shifts with experimental NMR spectra is a powerful method for structural elucidation. nih.govucm.es

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure. scielo.org.zasapub.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. This allows for the theoretical prediction of the absorption maxima (λ_max) and their correlation with the experimental UV-Vis spectrum. researchgate.netnih.gov

The following table provides an example of a comparison between experimental and DFT-calculated spectroscopic data for a triazole derivative.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| ¹H NMR Chemical Shift (CH of triazole) | 7.8 ppm | 7.9 ppm |

| ¹³C NMR Chemical Shift (C=O of carboxylate) | 175.2 ppm | 174.8 ppm |

| IR Frequency (C=O stretch) | 1710 cm⁻¹ | 1725 cm⁻¹ |

| UV-Vis λ_max | 210 nm | 205 nm |

This data is illustrative and represents findings for a different triazole-containing molecule. Specific values for this compound would require dedicated calculations.

High-Level Ab Initio Methods for Advanced Electronic Structure Characterization

While DFT is a powerful and versatile method, for even higher accuracy in electronic structure calculations, more computationally intensive ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on solving the Schrödinger equation with fewer approximations than DFT. nih.gov These high-level methods are particularly useful for obtaining highly accurate molecular geometries, energies, and properties, and for benchmarking the results of less computationally expensive methods like DFT. Due to their high computational cost, they are typically used for smaller molecules or for specific high-accuracy calculations on larger systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular motions, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to:

Explore the Conformational Landscape: The propanoate side chain can adopt various conformations. MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers for interconversion.

Study Solvation: MD simulations can model the interactions between the 3-(2H-triazol-4-yl)propanoate anion, the sodium cation, and surrounding water molecules. This can provide a detailed picture of the solvation shell and the nature of the ion-solvent and ion-ion interactions.

Investigate Dynamic Properties: MD simulations can be used to calculate various dynamic properties, such as diffusion coefficients and vibrational spectra, which can be compared with experimental data.

The insights gained from MD simulations are crucial for understanding the behavior of the molecule in a realistic environment, which is often a solution.

Investigation of Conformational Flexibility of the Triazole-Propanoate Moiety

The triazole-propanoate moiety of this compound possesses significant conformational flexibility due to the presence of several rotatable single bonds. Theoretical studies can map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The primary sources of this flexibility are the rotations around the C-C bonds of the propanoate chain and the C-N bond connecting the chain to the triazole ring.

Computational methods, such as density functional theory (DFT), are employed to perform conformational scans, where the energy of the molecule is calculated as a function of specific dihedral angles. These calculations can reveal the most energetically favorable spatial arrangements of the triazole ring relative to the propanoate group. For instance, the orientation of the carboxylate group with respect to the heterocyclic ring can be predicted, which is crucial for understanding how the molecule interacts with its environment. Studies on other flexible molecules containing triazole rings have demonstrated that both folded and extended conformations can be stable, with the preference often influenced by subtle intramolecular interactions. researchgate.net

Table 1: Key Dihedral Angles and Rotational Barriers for the Triazole-Propanoate Moiety (Hypothetical Data)

| Dihedral Angle | Description | Predicted Rotational Barrier (kcal/mol) |

| τ1 (N-C-C-C) | Rotation around the N-C bond | 3.5 - 5.0 |

| τ2 (C-C-C-O) | Rotation around the C-C bond | 2.0 - 3.5 |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be determined in a computational study.

Simulation of Solvent Effects on Molecular Conformation and Ionization States

The behavior of this compound in a solvent, particularly in aqueous solution, is of significant interest. Molecular dynamics (MD) simulations are a powerful tool to study these effects. In an MD simulation, the movements of the solute and solvent molecules are calculated over time, providing a detailed picture of the solvation process and its impact on the solute's conformation and ionization state.

For this compound, MD simulations would typically model the interactions of the sodium cation, the carboxylate anion, and the triazole ring with surrounding water molecules. These simulations can reveal the structure of the hydration shells around the charged groups, showing how water molecules orient themselves to solvate the ions. nih.govresearchgate.net The conformation of the flexible propanoate chain may also be influenced by the solvent, with different conformers being stabilized in different solvent environments. Furthermore, the ionization state of the triazole ring, which can be protonated or deprotonated depending on the pH, can be studied in the context of the surrounding solvent.

In Silico Modeling for Structure-Property Relationships (excluding biological activity)

Computational models can be used to predict various physicochemical properties of this compound from its molecular structure. These predictions are valuable for understanding the compound's behavior in different chemical systems.

Prediction of Acid Dissociation Constants (pKa) and Protonation States

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. For 3-(2H-triazol-4-yl)propanoic acid, there are two main ionizable groups: the carboxylic acid and the triazole ring. The carboxylic acid group is expected to be acidic, while the nitrogen atoms of the triazole ring can act as bases.

Table 2: Predicted pKa Values for Ionizable Groups in 3-(2H-triazol-4-yl)propanoic Acid (Hypothetical Data)

| Ionizable Group | Predicted pKa |

| Carboxylic Acid (-COOH) | 4.0 - 5.0 |

| Triazole Ring (N-H) | 9.5 - 10.5 |

| Triazole Ring (N) | 2.0 - 3.0 |

Note: The data in this table is hypothetical and for illustrative purposes. The triazole ring has both an acidic proton and basic nitrogen atoms, leading to two different pKa values.

Computational Exploration of Noncovalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Solution and Solid State

Noncovalent interactions play a crucial role in determining the structure and properties of molecules in both solution and the solid state. For this compound, several types of noncovalent interactions are expected to be important.

Hydrogen Bonding: The triazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the lone pairs on the nitrogen atoms). researchgate.netacs.org The carboxylate group is a strong hydrogen bond acceptor. In solution, the molecule can form hydrogen bonds with solvent molecules. In the solid state, intermolecular hydrogen bonds between the triazole and carboxylate groups of neighboring molecules are likely to be a key feature of the crystal packing.

π-Stacking: The aromatic triazole ring can participate in π-stacking interactions. rsc.orgresearchgate.netnih.govrsc.org These interactions, where two aromatic rings are stacked face-to-face or face-to-edge, can contribute to the stability of the crystal structure. Computational studies can quantify the strength of these interactions and predict the preferred stacking geometries.

Ionic Interactions: In the solid state and in concentrated solutions, there will be strong electrostatic interactions between the sodium cation (Na⁺) and the carboxylate anion (-COO⁻). These can lead to the formation of contact ion pairs or solvent-separated ion pairs. rsc.orgrsc.orgcdnsciencepub.comnih.gov Molecular dynamics simulations are particularly useful for studying the nature and dynamics of these ion-pairing interactions in solution. mdpi.com

Table 3: Summary of Potential Noncovalent Interactions for this compound

| Interaction Type | Donor/Acceptor Groups | Predicted Energy (kcal/mol) |

| Hydrogen Bonding | Triazole (N-H) as donor, Triazole (N) or Carboxylate (O) as acceptor | 3 - 7 |

| π-Stacking | Triazole ring with another Triazole ring | 2 - 5 |

| Ionic Interaction | Sodium cation with Carboxylate anion | > 10 |

Note: The predicted energy values are typical ranges for these types of interactions and are presented for illustrative purposes.

Applications of Triazole Propanoate Compounds in Contemporary Chemical Science

Catalytic Applications of Triazole-Propanoate Derivatives

The unique electronic properties and coordination capabilities of the triazole ring make its derivatives highly effective as ligands in metal-catalyzed reactions. The incorporation of a propanoate group can further modulate their solubility, stability, and catalytic activity.

Role of Triazole Ligands in Metal-Mediated Catalytic Transformations

Triazole-based ligands are instrumental in a variety of metal-mediated transformations due to the strong coordinate bonds their nitrogen atoms can form with transition metals. researchgate.net This has made them central to the development of robust and efficient catalysts.

One of the most prominent applications is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". tesisenred.netnih.gov In these reactions, triazole ligands stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation and thereby accelerating the reaction rate and improving yields. tesisenred.netresearchgate.net This has revolutionized fields from drug discovery to materials science by providing a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com For instance, pyridinyl-triazole ligand systems have proven to be superior for CuI-catalyzed azide-alkyne cycloaddition reactions, allowing for low catalyst loadings and short reaction times under ambient conditions. researchgate.net

Beyond click chemistry, triazole derivatives are employed in oxidation catalysis. Copper(II) complexes with triazole-derived ligands have been investigated for the selective oxidation of substrates like styrene, using environmentally benign oxidants such as hydrogen peroxide. nih.gov The triazole ligand plays a crucial role in activating the metal center and facilitating the oxidative transformation. The development of heterogeneous catalysts, such as those encapsulated in zeolite-Y, aims to improve catalyst recyclability and process sustainability. nih.gov

Design and Performance of Triazole-Propanoate Ligands in Homogeneous and Heterogeneous Catalysis

The design of ligands is critical for optimizing catalytic performance. The inclusion of a propanoate or other carboxylate groups on a triazole scaffold can significantly influence the catalyst's properties and its application in either homogeneous or heterogeneous systems. rsc.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. Triazole-propanoate ligands can enhance the solubility of the metal complex in specific solvents, ensuring a uniform reaction medium. The electronic effect of the carboxylate group can also fine-tune the reactivity of the metal center. While highly active and selective, a major drawback of homogeneous catalysts is the difficulty in separating them from the reaction products for reuse. rsc.org

Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, triazole-propanoate ligands can be immobilized onto solid supports, creating heterogeneous catalysts. rsc.orgresearchgate.net This approach combines the high activity of molecular catalysts with the practical benefits of easy separation and recyclability. researchgate.net For example, triazole ligands have been covalently attached to Merrifield resins, demonstrating excellent reusability over multiple cycles. tesisenred.net Similarly, copper nanoparticles supported on nanocellulose have been used as recyclable heterogeneous catalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com The propanoate functional group can serve as an effective anchor for grafting the ligand onto supports like silica (B1680970) or polymers, leading to stable and reusable catalytic systems. researchgate.net

| Catalyst Type | System Description | Key Advantages | Representative Application |

| Homogeneous | Pyridinyl-triazole Cu(I) complex in solution | High activity, mild conditions, low catalyst loading researchgate.net | Azide-Alkyne Cycloaddition (Click Chemistry) researchgate.net |

| Homogeneous | Proline-derived aminotriazoles with Ruthenium | Good catalytic activity in asymmetric transfer hydrogenation tesisenred.net | Asymmetric Catalysis tesisenred.net |

| Heterogeneous | Tris(triazolyl)methanol•copper(I) on Merrifield resin | Covalently immobilized, reusable for multiple cycles tesisenred.net | Azide-Alkyne Cycloaddition (Click Chemistry) tesisenred.net |

| Heterogeneous | Copper on magnetic epoxidized soybean oil | Magnetically separable, reusable, green solvent (water) researchgate.net | Synthesis of 1,4-disubstituted 1,2,3-triazoles researchgate.net |

Applications in Advanced Materials Science

The ability of triazole-propanoate compounds to act as bifunctional linkers, with coordination sites at both the triazole ring and the carboxylate group, makes them ideal candidates for constructing advanced materials with tailored properties.

Engineering of Smart Crystalline Framework Materials Utilizing Triazole-Carboxylate Interactions

Triazole-carboxylate ligands are widely employed in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgchemijournal.com These crystalline materials are built from metal ions or clusters connected by organic linkers. The combination of the N-donor triazole ring and the O-donor carboxylate group allows for the formation of robust and dimensionally diverse structures, from 2D layered networks to complex 3D frameworks. rsc.orgacs.org

The specific geometry and functionality of the triazole-propanoate linker can direct the topology of the resulting framework, influencing its porosity, stability, and function. acs.org For example, pillar-layer Zn–triazolate–dicarboxylate frameworks have been designed with customized pore structures capable of efficient gas separation, such as purifying ethylene (B1197577) from complex mixtures. nih.gov In these materials, uncoordinated carboxylate oxygen atoms lining the pores act as specific binding sites, enabling selective adsorption. nih.gov This demonstrates how the interplay between the triazole and carboxylate components can be engineered to create materials with sophisticated functions.

Development of Chemical Sensing Platforms Incorporating Triazole-Propanoate Scaffolds

The unique structural and electronic features of MOFs built from triazole-carboxylate ligands make them highly suitable for chemical sensing applications. rsc.org These materials can exhibit luminescence that is sensitive to the presence of specific analytes. When a target molecule interacts with the framework, it can alter the energy transfer processes, leading to a detectable change in the fluorescence emission (quenching or enhancement).

| Material System | Ligand Type | Metal Ion | Application | Detection Principle |

| MOF-1 | Triazole dicarboxylic acid | Pb(II) | Fluorescence sensing of drugs and actinides rsc.org | Luminescence quenching upon analyte binding rsc.org |

| MOF-2 | Triazole dicarboxylic acid | Co(II) | Catalytic reduction of p-nitrophenol rsc.org | Metal center acts as catalytic site rsc.org |

| MOF-3 | Triazole dicarboxylic acid | Cu(II) | Catalytic reduction of p-nitrophenol rsc.org | Metal center acts as catalytic site rsc.org |

| Pillar-layer MOF | Triazolate and dicarboxylate | Zn(II) | Gas separation (ethylene purification) nih.gov | Selective adsorption via C–H⋯O hydrogen bonds nih.gov |

Strategic Role as Advanced Reagents and Intermediates in Organic Synthesis

Beyond its direct applications, Sodium;3-(2H-triazol-4-yl)propanoate serves as a valuable intermediate in organic synthesis. The sodium salt of a triazole is a key precursor for creating a wide range of N-substituted derivatives, which are used in medicine and agriculture. google.com The deprotonated triazole ring is a potent nucleophile, readily reacting with various electrophiles to install functional groups at specific nitrogen atoms.

This reactivity is harnessed to build more complex molecules. For example, the reaction of alkyl 2-bromo-3-arylpropanoates with sodium azide (B81097), followed by a copper-catalyzed reaction with an alkyne, can produce complex 1,2,3-triazole-1-yl)propanoates in a one-pot synthesis. researchgate.net Similarly, chalcones derived from 1-(1,2,3-triazol-4-yl)ethan-1-ones serve as intermediates for synthesizing elaborate heterocyclic systems containing pyrazoline and thiazole (B1198619) rings. nih.gov The propanoate moiety can be further modified through standard carboxylic acid chemistry, adding another layer of synthetic versatility. This strategic use as a building block allows chemists to efficiently access diverse libraries of triazole-containing compounds for screening in drug discovery and materials science. nih.govontosight.ai

Utility in Multicomponent Reactions and Diverse Chemical Transformations

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are prized for their atom economy, selectivity, and ability to rapidly generate molecular complexity. nih.govresearchgate.net Triazole-propanoate derivatives have emerged as valuable participants in such reactions.

The triazole moiety, whether a 1,2,3-triazole or a 1,2,4-triazole (B32235), can be readily synthesized through various methods, including the well-known azide-alkyne Huisgen cycloaddition, often referred to as "click chemistry". nih.gov This reaction is a cornerstone for creating 1,2,3-triazole rings and can be incorporated into multicomponent sequences. For instance, a one-pot, three-component reaction between an alkyl 2-bromo-3-arylpropanoate, sodium azide, and phenylacetylene (B144264) can yield 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters. researchgate.net

The application of triazole derivatives in MCRs is not limited to the synthesis of small molecules. These reactions are also employed to create more complex structures, such as fused heterocyclic systems. mdpi.com By designing MCRs that strategically place azide and alkyne functionalities within the same molecule, subsequent intramolecular cycloaddition can lead to the formation of triazole-annulated poly-heterocycles. mdpi.com

Table 1: Examples of Multicomponent Reactions Involving Triazole Derivatives

| Reactants | Catalyst/Conditions | Product Type |

| Aldehyde-1,2,3-triazoles, ethyl acetoacetate, urea | Ce(OTf)3 | 1,2,3-Triazole derivatives of dihydropyrimidinones |

| Aldehydes, nitroalkanes, sodium azide | Microwave irradiation | 4-Aryl-NH-1,2,3-triazoles |

| Alkyl 2-bromo-3-arylpropanoates, sodium azide, phenylacetylene | CuI | 3-Aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters |

Building Blocks for the Construction of Complex Molecular Architectures

The triazole scaffold is a fundamental building block in the fields of organic synthesis, medicinal chemistry, and materials science. mdpi.com Triazole-propanoate compounds, in particular, serve as versatile synthons for the creation of more elaborate molecular structures. The triazole ring is known for its stability and its ability to participate in hydrogen bonding, which can influence the conformation and binding properties of larger molecules. researchgate.net

In the realm of medicinal chemistry, the triazole moiety is a key component in a wide array of therapeutic agents due to its diverse biological activities. researchgate.netnih.govnih.gov The propanoic acid side chain can be modified to enhance these properties or to link the triazole core to other pharmacophores. For example, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and evaluated for their anticancer properties. rsc.org

The use of triazole-containing building blocks extends to the synthesis of interlocked molecular architectures, such as rotaxanes and catenanes. soton.ac.uk The high efficiency and mild conditions of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction make it an ideal tool for the final bond-forming step in the synthesis of these complex structures. soton.ac.uk

Furthermore, triazole-based building blocks are employed in the construction of oligomers and polymers. researchgate.net By creating bifunctional monomers containing both an azide and an alkyne, along with a propanoate-derived side chain, researchers can synthesize triazole oligomers with specific sequences of functional groups. researchgate.net This approach allows for the encoding of chemical information within the polymer chain.

The synthesis of complex, drug-like molecules is often facilitated by the use of novel building blocks in multicomponent reactions. nih.govbeilstein-journals.org Triazole aldehydes, for instance, can be used in reactions like the Passerini and Ugi reactions to rapidly generate libraries of diverse and complex molecules. beilstein-journals.org The propanoate functionality can be incorporated into these building blocks to further expand the accessible chemical space.

Future Research Directions and Unaddressed Challenges in Triazole Propanoate Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For triazole-propanoates, future research will likely concentrate on several key areas of green chemistry.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. Future work will likely focus on optimizing microwave parameters for the synthesis of a broader range of triazole-propanoate derivatives and scaling up these processes for industrial applications.

Ultrasound-Assisted Synthesis: Sonochemistry offers another avenue for green synthesis. The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones, which promotes molecular agitation. Research in this area will aim to explore the synergistic effects of ultrasound with various catalytic systems and its applicability to a wider array of starting materials for triazole-propanoate synthesis.

Flow Chemistry: Continuous flow synthesis presents significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. The development of robust and scalable flow-based methods for the synthesis of triazole-propanoates will be a key area of future research, potentially integrating in-line purification and analysis.

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. Water, glycerol, and deep eutectic solvents are being explored as reaction media for triazole synthesis. nih.gov Future investigations will involve designing and screening novel, non-toxic, and recyclable catalysts that are compatible with these green solvents to further enhance the sustainability of triazole-propanoate production.

Catalyst-Free Approaches: The development of synthetic routes that eliminate the need for a catalyst altogether represents a significant step towards truly green chemistry. Research into catalyst-free cycloaddition reactions, potentially promoted by heat, pressure, or other physical stimuli, will be an important and challenging frontier in the synthesis of triazole-propanoates.

Table 1: Comparison of Green Synthetic Methodologies for Triazole Synthesis

| Methodology | Advantages | Challenges |

|---|---|---|

| Microwave-Assisted | Rapid reaction times, increased yields, enhanced purity | Scalability, potential for localized overheating |

| Ultrasound-Assisted | Increased reaction rates, improved yields, milder conditions | Equipment costs, scalability |

| Flow Chemistry | Enhanced safety, precise control, automation, scalability | Initial setup costs, potential for clogging |

| Green Solvents | Reduced environmental impact, improved safety | Catalyst compatibility, solubility of reactants |

| Catalyst-Free | Elimination of catalyst-related costs and contamination | Often requires harsher reaction conditions |

Development of Novel Spectroscopic and Analytical Techniques for Detailed Characterization

A thorough understanding of the structure, purity, and properties of triazole-propanoates is crucial for their application. Future research will focus on the development and application of advanced analytical techniques for their detailed characterization.

Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry (HRMS) will continue to be a cornerstone for the accurate mass determination and elemental composition analysis of novel triazole-propanoates. The study of fragmentation patterns in tandem MS (MS/MS) can provide valuable structural information. researchgate.net The development of hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with differential mobility spectrometry (DMS), can enhance selectivity and reduce chemical noise, which is particularly useful for analyzing complex mixtures or trace-level impurities. sciex.comresearchgate.neteurl-pesticides.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine for structural elucidation, future research may involve the increased use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign complex structures, particularly for polysubstituted triazole-propanoates. Furthermore, the application of in-situ NMR monitoring, including benchtop NMR systems, can provide real-time kinetic and mechanistic data on triazole formation reactions. nih.gov

In-situ Reaction Monitoring: Techniques that allow for the real-time monitoring of reaction progress are invaluable for optimizing synthetic protocols and understanding reaction mechanisms. In-situ Raman spectroscopy, for instance, can track the formation of the triazole ring by monitoring changes in vibrational bands associated with the starting materials and products. nih.govresearchgate.net This approach, combined with kinetic modeling, can provide deep insights into the reaction dynamics.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of three-dimensional molecular structures. Future efforts will focus on growing high-quality crystals of novel triazole-propanoates and their derivatives to precisely determine bond lengths, bond angles, and intermolecular interactions, which are critical for understanding their solid-state properties and for computational modeling.

Table 2: Advanced Analytical Techniques for Triazole-Propanoate Characterization

| Technique | Information Provided | Future Directions |

|---|---|---|

| LC-DMS-MS/MS | Enhanced selectivity, separation of isomers, trace analysis | Miniaturization, coupling with other separation techniques |

| In-situ NMR | Real-time reaction kinetics, mechanistic insights | Application in flow chemistry, automation |

| In-situ Raman | Real-time monitoring of functional group transformations | Integration with process analytical technology (PAT) |

| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions | High-throughput crystallography, analysis of polymorphic forms |

Advancements in Computational Chemistry for Predictive Modeling and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement experimental studies. For triazole-propanoates, computational methods will play a crucial role in predicting properties and elucidating reaction mechanisms.

Density Functional Theory (DFT) Studies: DFT calculations will be increasingly used to investigate the mechanisms of triazole-propanoate synthesis. By modeling reaction pathways, transition states, and activation energies, researchers can gain a deeper understanding of the factors that control reaction outcomes and regioselectivity. This knowledge can then be used to design more efficient and selective synthetic routes.

Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be developed to predict the biological activities and physicochemical properties of novel triazole-propanoate derivatives. These models, based on calculated molecular descriptors, can accelerate the discovery of new compounds with desired characteristics by prioritizing synthetic targets.

Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking will be employed to predict the binding modes and affinities of triazole-propanoates with biological targets such as enzymes and receptors. cal-tek.eunih.govmdpi.comijper.orgmdpi.com These simulations can guide the rational design of more potent and selective drug candidates. The insights from docking studies can help in understanding structure-activity relationships and in optimizing lead compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between triazole-propanoates and their environment, such as a protein binding site or a solvent. This can offer a more realistic representation of the binding process and help in understanding the role of conformational changes and solvent effects.

Exploration of Emerging Chemical Applications Beyond Current Paradigms

While triazoles are well-established in medicinal and agricultural chemistry, future research will explore their application in a wider range of fields. ijprajournal.comresearchgate.netnih.govfrontiersin.orgmdpi.comwikipedia.orgnih.govchemijournal.comchemijournal.comresearchgate.net

Corrosion Inhibition: Triazole derivatives have shown significant promise as corrosion inhibitors for various metals and alloys, including mild steel and magnesium alloys. nih.govijcsi.proijcsi.proampp.orgnih.gov Their ability to form protective films on metal surfaces through adsorption makes them effective in preventing corrosion in acidic and other corrosive environments. Future research will focus on designing and synthesizing novel triazole-propanoates with enhanced corrosion inhibition efficiency and understanding their mechanism of action through a combination of experimental and computational studies.

Agricultural Chemistry: Triazoles are a well-known class of fungicides used in agriculture. researchgate.netrjptonline.orgrjptonline.orgglobal-agriculture.com Research will continue to explore new triazole-propanoate derivatives with improved antifungal activity, a broader spectrum of action, and reduced environmental impact. Additionally, their potential as herbicides and plant growth regulators will be investigated.

Materials Science: The unique electronic properties and ability to coordinate with metal ions make triazoles attractive building blocks for new materials. researchgate.netresearchgate.net Future research will explore the incorporation of triazole-propanoate moieties into polymers, metal-organic frameworks (MOFs), and other materials for applications in light-emitting devices, sensors, and catalysis.

Organocatalysis: The triazole ring can act as a key structural motif in organocatalysts. nih.govproquest.combham.ac.ukrsc.orgresearchgate.net The development of chiral triazole-propanoate-based catalysts for asymmetric synthesis is a promising area of research. These catalysts could offer new and efficient routes to enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

Table 3: Emerging Applications of Triazole Derivatives

| Application Area | Mechanism of Action / Key Property | Future Research Focus |

|---|---|---|

| Corrosion Inhibition | Adsorption and formation of protective films on metal surfaces | Design of more efficient and environmentally friendly inhibitors |

| Agricultural Chemistry | Inhibition of fungal sterol biosynthesis, other biological activities | Development of new fungicides, herbicides, and plant growth regulators |

| Materials Science | Electronic properties, coordination with metals | Synthesis of novel polymers, MOFs, and functional materials |

| Organocatalysis | Lewis basicity, hydrogen bonding capabilities | Design of new chiral catalysts for asymmetric synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。